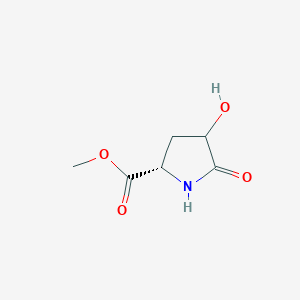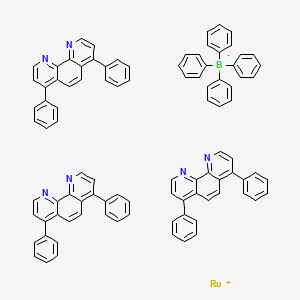
CHOLINE CITRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of choline citrate involves the combination of choline with citric acid, resulting in a compound that may exhibit enhanced properties related to choline's bioavailability and efficacy. While specific studies on the synthesis of choline citrate were not identified, the synthesis of related compounds and choline derivatives provides insights into potential methods and benefits. The synthesis of choline-based ionic liquids, for example, demonstrates the versatility of choline in forming various beneficial compounds through chemical reactions (Zhu et al., 2013).
Molecular Structure Analysis
Choline's molecular structure, as a quaternary amine, contributes to its role in cell membrane integrity and neurotransmission. When combined with citrate, the molecular structure of choline citrate likely facilitates its role in metabolic processes and enhances its solubility and stability, making it more effective for dietary supplementation and therapeutic applications. Studies on choline's structure and function shed light on how its combination with citrate could influence its biological activities (Sheard Nf & S. Zeisel, 1989).
Chemical Reactions and Properties
Choline participates in various metabolic reactions, including the synthesis of acetylcholine and phospholipids, essential for cell membrane composition and function. The addition of citrate may influence choline's participation in these reactions, potentially enhancing its metabolic stability and functionality. Research on choline's metabolic pathways and actions, such as those involved in CDP-choline and acetylcholine synthesis, provides a basis for understanding choline citrate's chemical properties and reactions (George B. Weiss, 1995).
Physical Properties Analysis
The physical properties of choline citrate, such as solubility, stability, and melting point, are critical for its use in dietary supplements and pharmaceutical formulations. Choline's properties as a quaternary amine, combined with the acidic nature of citrate, suggest that choline citrate could have favorable solubility and stability, making it suitable for various applications. Studies on similar choline compounds, such as choline chloride and choline carboxylate ionic liquids, provide insights into the physical properties that choline citrate might exhibit (Muhammad et al., 2012).
Chemical Properties Analysis
The chemical properties of choline citrate, including its reactivity, acidity, and chemical stability, are influenced by the characteristics of both choline and citrate. Choline's role as a methyl donor and its involvement in lipid metabolism, combined with citrate's role in the citric acid cycle, suggest that choline citrate could support metabolic health and energy production. Research on the metabolism and actions of choline derivatives like CDP-choline provides a framework for understanding the chemical properties of choline citrate (George B. Weiss, 1995).
- Analytical approaches to determination of total choline in foods and dietary supplements (M. Phillips, 2012)
- Choline: an essential dietary nutrient? (Sheard Nf & S. Zeisel, 1989)
- Metabolism and actions of CDP-choline as an endogenous compound and administered exogenously as citicoline (George B. Weiss, 1995)
- One-Pot Synthesis of 3,4-Dihydro-2(H)-Pyrimidinones Catalyzed by Reusable Acidic Choline-Based Ionic Liquids (Anlian Zhu et al., 2013)
- Synthesis and Physical Properties of Choline Carboxylate Ionic Liquids (N. Muhammad et al., 2012)
Wissenschaftliche Forschungsanwendungen
Gene Transcription in Prostate Cancer
- Metabolic Aberrations in Prostate Cancer: A study by Bertilsson et al. (2012) integrated histologic, transcriptomic, and metabolic data to enhance understanding of aberrant citrate and choline-containing compound (ChoCC) levels in prostate cancer. Gene expression changes linked to these metabolic characteristics were explored, identifying regulatory genes like acetyl citrate lyase (ACLY) and choline kinase α (CHKA), which could be targets for therapy (Bertilsson et al., 2012).
Citicoline for Cognitive Dysfunction and Stroke
- Citicoline in Elderly Patients: Research by Conant and Schauss (2004) reviewed citicoline's clinical efficacy in improving cognitive deficits, memory efficiency, and early-stage Alzheimer's disease in elderly patients. Citicoline, a form of choline, shows neuroprotective actions and potential in repairing neuronal membrane, thereby assisting in membrane repair (Conant & Schauss, 2004).
Prostate Metabolism and Hormone Therapy
- Prostate Metabolism under Hormone-Deprivation Therapy: A study by Mueller-Lisse et al. (2001) utilized combined MRI and spectroscopic imaging to examine the metabolic effects of hormone-deprivation therapy on prostate cancer patients. Significant metabolite losses, including choline and citrate, were observed, offering insights into the therapy's metabolic impact and the potential for MRI/3D-MRSI to assess therapy response (Mueller-Lisse et al., 2001).
Choline Citrate in Multiple Sclerosis
- Choline Citrate's Effect on Multiple Sclerosis: Muss et al. (2009) explored the efficacy of choline citrate infusions in multiple sclerosis (MS) patients through clinical evaluation and lymphocyte proliferation monitoring. The treatment showed a significant decrease in lymphocyte proliferation, indicating choline citrate's potential as a therapeutic approach in MS (Muss et al., 2009).
Choline in Skeletal Muscle
- Choline's Role in Skeletal Muscle: Moretti et al. (2020) conducted a scoping review to analyze choline's effects on skeletal muscle, including fat metabolism and protein homeostasis. The review highlights choline's importance in modulating muscle function and suggests clinical implications for dietary supplementation (Moretti et al., 2020).
Safety And Hazards
Zukünftige Richtungen
There is a growing interest in the field of choline research across the academic, government, and industry sectors . Future research directions include discussing the current state of choline science in human nutrition, identifying areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .
Eigenschaften
CAS-Nummer |
1336-80-7 |
|---|---|
Produktname |
CHOLINE CITRATE |
Molekularformel |
C21H47N3O10 |
Molekulargewicht |
501.61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
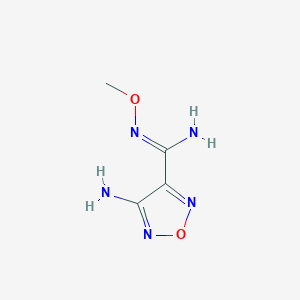
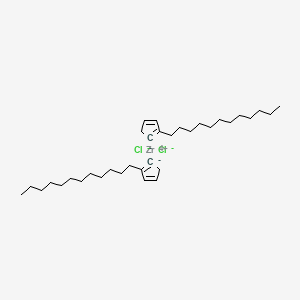
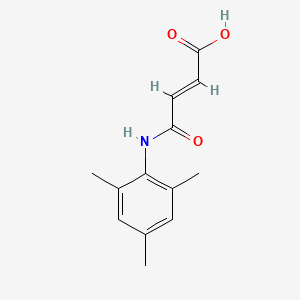
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
